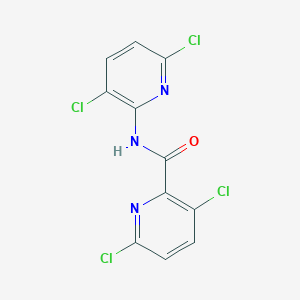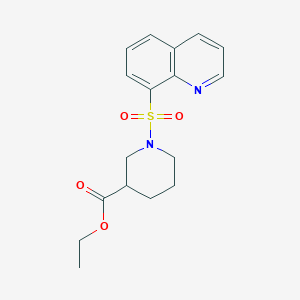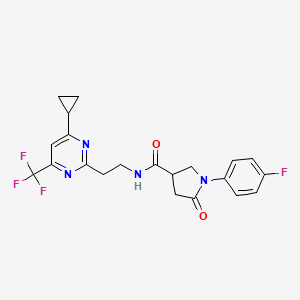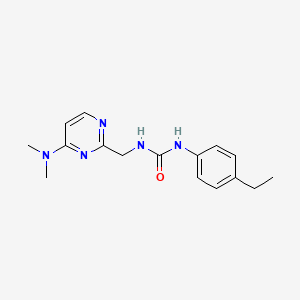
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide, also known as 3,6-DCP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound with a unique chemical structure composed of three fused rings, a pyridine ring, and two dichloropyridine rings. 3,6-DCP has a wide range of applications in laboratory experiments, such as synthesis, drug development, and biochemistry. In
科学研究应用
Agriculture
In agriculture, this compound could serve as a precursor for the synthesis of more complex molecules that act as agrochemicals . These could include herbicides, fungicides, or insecticides. The dichloropyridine moiety is known to be a key building block in the synthesis of compounds with potential bioactivity against a range of agricultural pests .
Medicine
Medically, derivatives of dichloropyridine have been used as precursors in the synthesis of antibiotics , such as enoxacin . The structural moiety of dichloropyridine is crucial in the formation of compounds that can inhibit bacterial growth and replication.
Material Science
In material science, this compound’s derivatives could be used to create novel polymers or coatings with specific properties, such as increased resistance to heat or corrosion. The dichloropyridine core can be functionalized to produce materials with desired characteristics for industrial applications .
Environmental Science
Environmental science could benefit from the use of this compound in the development of sensors or indicators for pollutants. The reactivity of the dichloropyridine group could be exploited to detect the presence of specific chemicals in the environment, aiding in monitoring and cleanup efforts .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays to quantify or identify other substances .
Biochemistry
Finally, in biochemistry, the compound could be involved in the study of cell signaling pathways or as a molecular probe . It may interact with specific proteins or enzymes, providing insights into cellular processes or serving as a tool in the development of new drugs .
作用机制
Target of Action
Similar compounds such as 2,6-dichloropyridine have been used as precursors to various drugs, including the antibiotic enoxacin .
Mode of Action
It’s worth noting that similar compounds, such as 4-amino-2,6-dichloropyridine, have been used in the synthesis of energetic materials . These compounds typically work by undergoing various reactions, including oxidation, nitration, and nucleophilic displacement .
属性
IUPAC Name |
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4N3O/c12-5-1-3-7(14)16-9(5)11(19)18-10-6(13)2-4-8(15)17-10/h1-4H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVCLOYBWENCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)NC2=C(C=CC(=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850023.png)

![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2850032.png)
![N-Methyl-N-[2-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2850033.png)

![2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide](/img/structure/B2850037.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2850038.png)


![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)

